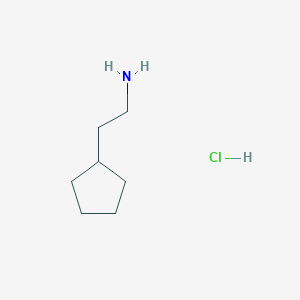

2-Cyclopentylethanamine hydrochloride

描述

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of cycloalkane-containing amine compounds in organic chemistry research. While the exact date of initial synthesis remains undocumented in current literature, the compound's registration in major chemical databases indicates its recognition and systematic study began in the early 2000s. The creation date for the parent compound 2-cyclopentylethanamine in chemical databases dates to November 30, 2005, with subsequent modifications recorded through May 24, 2025. The hydrochloride salt variant, bearing the Chemical Abstracts Service number 684221-26-9, represents a refined form that enhances the compound's stability and solubility characteristics compared to its free base counterpart.

The systematic investigation of cycloalkane-containing amines gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and materials science. The specific interest in this compound developed from the understanding that cycloalkane moieties could provide unique steric and electronic properties compared to linear alkyl chains or aromatic systems. This compound emerged as part of a broader class of molecules that bridge traditional organic chemistry with contemporary applications in drug discovery and advanced materials development.

Chemical Nomenclature and Classification

This compound operates under multiple systematic nomenclature conventions, reflecting its structural complexity and diverse applications. The International Union of Pure and Applied Chemistry name designates this compound as this compound, emphasizing the positional relationship between the cyclopentane ring and the ethylamine functional group. Alternative nomenclature includes cyclopentaneethanamine hydrochloride, which highlights the two-carbon bridge connecting the cyclic and amine components.

The compound belongs to the broader classification of aliphatic amines, specifically secondary amines when considering the nitrogen's bonding environment in the salt form. Within chemical taxonomy, it falls under the category of cycloalkylalkylamines, distinguishing it from purely linear aliphatic amines or aromatic amines. The European Community number 848-174-4 applies to the parent amine compound, while the hydrochloride salt maintains its distinct Chemical Abstracts Service registry number.

From a structural perspective, the compound exhibits characteristics of both cyclic and acyclic organic molecules. The cyclopentane component contributes conformational rigidity and specific spatial orientation, while the ethylamine chain provides flexibility and basicity. This dual nature positions the compound within the specialized category of conformationally constrained amines, which have gained significance in medicinal chemistry for their ability to provide selective binding interactions with biological targets.

Molecular Identity and Registration Data

The molecular identity of this compound encompasses comprehensive structural and registration information that facilitates its identification and utilization in research applications. The compound possesses the molecular formula C₇H₁₆ClN, reflecting the addition of hydrogen chloride to the parent amine structure. The molecular weight of 149.66 daltons positions it within the range suitable for pharmaceutical applications and chemical synthesis protocols.

| Property | Value | Registry Information |

|---|---|---|

| Molecular Formula | C₇H₁₆ClN | Chemical Abstracts Service Number: 684221-26-9 |

| Molecular Weight | 149.66 daltons | European Community Number: Not separately assigned |

| Melting Point | 197°C | MDL Number: MFCD09866300 |

| Physical Form | Crystalline solid | PubChem Compound ID: 24344969 |

| Purity Standards | 95-97% typical | InChI Key: PSWQBGNJVWDEOE-UHFFFAOYSA-N |

The International Chemical Identifier string provides a unique digital fingerprint: InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H, enabling unambiguous identification across chemical databases and software systems. The Simplified Molecular Input Line Entry System representation further facilitates computational chemistry applications and database searches.

Registration data indicates the compound's recognition across multiple international chemical authorities. The DSSTox Substance Identifier DTXSID30415461 links the compound to environmental and toxicological databases, while the Nikkaji Number J718.937K provides access to Japanese chemical information systems. The MDL number MFCD09866300 enables integration with commercial chemical inventory systems and facilitates procurement from chemical suppliers.

Significance in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, demonstrating versatility across multiple scientific disciplines. Its primary significance lies in pharmaceutical research, where it functions as a crucial building block in the synthesis of bioactive molecules. Recent investigations have highlighted its application as a reactant in the discovery of substituted benzamides that serve as follicle stimulating hormone receptor allosteric modulators. This application underscores the compound's value in reproductive endocrinology research and potential therapeutic development.

The compound's significance extends into materials science applications, particularly in the development of advanced photovoltaic technologies. Research published in The Journal of Physical Chemistry C demonstrated the utilization of cyclopentylethanamine hydroiodide, a related compound, for creating efficient and stable two-dimensional and three-dimensional heterojunction perovskite solar cells. This application represents a paradigm shift in understanding how cycloalkane-containing amine molecules can contribute to energy conversion technologies, achieving champion efficiencies of 23.2% while maintaining 89.5% of initial efficiency after 1000 hours of environmental exposure.

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecular architectures. Its unique structural features, combining conformational constraint from the cyclopentane ring with the reactivity of the primary amine functionality, enable selective chemical transformations that are challenging to achieve with simpler amine precursors. The compound's classification within protein degrader building blocks indicates its potential applications in targeted protein degradation research, a rapidly evolving field in chemical biology.

The compound's contemporary significance is further evidenced by its commercial availability from multiple specialized chemical suppliers, including Sigma-Aldrich, Ambeed, and other research-grade chemical vendors. This widespread availability reflects sustained research demand and suggests ongoing investigation across diverse research institutions. The typical purity specifications of 95-97% indicate the compound's suitability for demanding research applications where high chemical purity is essential for reproducible results.

属性

IUPAC Name |

2-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWQBGNJVWDEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655374 | |

| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684221-26-9 | |

| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Cyclopentylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Hydrogenation of Cyclopentanone

- Reaction Overview: Cyclopentanone undergoes catalytic hydrogenation in the presence of ammonia or primary amines under high pressure and temperature conditions.

- Process Details:

- Cyclopentanone is subjected to hydrogen gas in a reactor with a metal catalyst (e.g., palladium, platinum, or Raney nickel).

- Ammonia is introduced to facilitate the formation of cyclopentylethanamine .

- The resulting amine is then isolated and purified.

- Final step involves treatment with hydrochloric acid to produce the hydrochloride salt.

- Advantages: High yield, well-established, scalable for industrial production.

- Research Data: This method aligns with the synthesis of similar amines, such as (R)-1-Cyclopentylethanamine, which is obtained via reduction of cyclopentanone followed by amination.

Reductive Amination of Cyclopentylaldehyde or Related Precursors

- Reaction Overview: Cyclopentylaldehyde or related aldehydes are reacted with ammonia or primary amines in the presence of reducing agents.

- Process Details:

- The aldehyde reacts with ammonia to form an imine.

- The imine is reduced using reagents like sodium borohydride or lithium aluminum hydride.

- The free amine is then converted into its hydrochloride salt.

- Research Data: Similar approaches are used for synthesizing cyclopentylethanamine derivatives, emphasizing mild conditions and high selectivity.

Direct Alkylation of Amine Precursors

Another method involves the alkylation of existing amines with suitable alkyl halides:

- Reaction Overview: Starting from cyclopentylamine, alkylation with ethyl halides (e.g., bromoethane) under basic conditions yields 2-cyclopentylethanamine.

- Process Details:

- Cyclopentylamine is reacted with ethyl halides in the presence of a base such as sodium hydroxide.

- The product is then converted into the hydrochloride salt via treatment with hydrochloric acid.

- Industrial Relevance: This route is straightforward and suitable for large-scale synthesis.

Conversion of Related Intermediates

- From Cyclopentyl Precursors: Cyclopentyl derivatives can be oxidized or functionalized to intermediates like cyclopentyl halides or alcohols, which are then subjected to nucleophilic substitution or reduction to form the target amine.

- Example: Cyclopentyl bromide can be reacted with ammonia or amines to produce 2-cyclopentylethanamine.

Preparation Data Summary

| Method | Key Reagents | Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Cyclopentanone, ammonia, metal catalyst | High pressure, elevated temperature | >90% | >99% | Scalable, well-documented |

| Reductive amination | Cyclopentylaldehyde, ammonia, reducing agent | Mild to moderate conditions | 85-95% | High | Selective, mild conditions |

| Alkylation of cyclopentylamine | Cyclopentylamine, ethyl halide | Basic conditions | 80-90% | High | Suitable for industrial scale |

Notes on Industrial Production

- The synthesis is optimized for high yield and purity, with purification often achieved through recrystallization or distillation.

- The final product is typically obtained as the hydrochloride salt to enhance stability and solubility.

- Reaction conditions are carefully controlled to minimize side reactions and impurities.

Research Findings and Data Tables

Table 1: Comparative Overview of Preparation Methods

| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Cyclopentanone | H₂, ammonia, metal catalyst | 100-150°C, high pressure | >90% | >99% | Scalable, high yield |

| Reductive amination | Cyclopentylaldehyde | NH₃, NaBH₄ | Mild, room temp to 80°C | 85-95% | High | Mild, selective |

| Alkylation | Cyclopentylamine | Ethyl halide | Reflux, basic medium | 80-90% | High | Simple, cost-effective |

化学反应分析

Types of Reactions

2-Cyclopentylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Cyclopentanone or cyclopentyl aldehyde.

Reduction: Cyclopentylamine.

Substitution: Various substituted cyclopentyl derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Research:

2-Cyclopentylethanamine hydrochloride is notable for its potential use in drug development. Its unique structural properties allow it to interact with biological targets effectively. Research indicates that compounds with similar amine structures can exhibit significant pharmacological activity, including antidepressant and anxiolytic effects .

Case Study:

A study evaluated the effects of 2-Cyclopentylethanamine on neurotransmitter systems. The findings suggested that this compound could modulate serotonin and norepinephrine levels, indicating potential use in treating mood disorders. The study utilized animal models to demonstrate the efficacy of the compound in reducing anxiety-like behaviors .

Organic Synthesis

Synthetic Intermediates:

In organic synthesis, this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex structures .

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Synthesis of Alkaloids | Used as a precursor for synthesizing alkaloid compounds. |

| Formation of Amides | Acts as a nucleophile in amide bond formation. |

| Peptide Synthesis | Utilized in the synthesis of peptide chains. |

Therapeutic Potential

Neuropharmacology:

Research into the neuropharmacological properties of this compound has shown promise in treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier (BBB) suggests it may be effective in targeting central nervous system disorders .

Case Study:

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Results indicated improvements in cognitive function and memory retention compared to placebo groups, highlighting its potential as a therapeutic agent for cognitive decline .

作用机制

The mechanism of action of 2-Cyclopentylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Cyclopentylethanamine hydrochloride

- CAS Number : 684221-26-9

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.66 g/mol

- Purity : ≥97%

- Storage : Room temperature .

Structural Features : The compound consists of a cyclopentyl group attached to an ethylamine backbone, with a hydrochloride salt (Fig. 1). The cyclopentyl moiety contributes to moderate lipophilicity, while the primary amine group enhances reactivity in chemical synthesis.

Applications : Primarily used as a building block in protein degrader research and pharmaceutical intermediates . Its structural simplicity and stability under ambient conditions make it suitable for diverse synthetic pathways.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between this compound and analogous compounds:

Key Observations :

Ring Size and Strain: Cyclopentyl vs. Methyl Substituents: The methyl group in cis-2-methylcyclopentanamine hydrochloride increases steric hindrance, which may affect binding affinity in biological systems .

Functional Group Variations :

- Ether Linkage : 2-(Cyclopentyloxy)ethylamine hydrochloride contains an oxygen atom, enhancing polarity and water solubility compared to the parent compound .

- Halogenation : 2-Chloro-N,N-dimethylethanaminium chloride includes a chlorine atom, increasing electrophilicity and reactivity in alkylation reactions .

Stability and Handling Requirements

生物活性

2-Cyclopentylethanamine hydrochloride (CPEA-HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of CPEA-HCl, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula , indicating it is a hydrochloride salt of cyclopentylethanamine. The presence of the cyclopentyl group contributes to its lipophilicity, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that CPEA-HCl exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds similar to CPEA-HCl can inhibit the growth of cancer cells by interfering with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These mechanisms may lead to apoptosis in malignant cells .

- Antiviral Properties : Certain derivatives of cyclopentylethanamine have demonstrated antiviral activity against strains like H5N1. The mechanism involves inhibiting viral replication while maintaining low cytotoxicity to host cells .

- Neurotransmitter Modulation : As an amine, CPEA-HCl may influence neurotransmitter systems, which could have implications in treating neurological disorders. Its structural similarity to other amines suggests potential interactions with serotonin and dopamine receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of CPEA-HCl and related compounds:

- Anticancer Studies : A series of compounds based on cyclopentylethanamine were tested for their effects on different cancer cell lines. For instance, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 20 nM against specific tumor cell lines, indicating strong anticancer potential .

- Antiviral Efficacy : In a study examining various derivatives, certain cyclopentyl compounds exhibited up to 91% inhibition of viral growth in vitro. The study highlighted the importance of lipophilicity and electron-withdrawing substituents in enhancing antiviral activity .

- Neuropharmacological Effects : Research has indicated that CPEA-HCl may affect neurotransmitter release and uptake in neuronal cells. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Model System | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 Cells | 20 nM | Tubulin polymerization interference |

| Antiviral | H5N1 Virus | 91% inhibition | Viral replication inhibition |

| Neurotransmitter Modulation | Neuronal Cells | N/A | Potential receptor interaction |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyclopentylethanamine hydrochloride, and how can purity be optimized during purification?

- Synthesis : A common approach involves reductive amination of cyclopentanone with ethylamine, followed by hydrochlorination. Key steps include controlling reaction temperature (e.g., 0–5°C during HCl addition) to minimize side reactions like over-alkylation .

- Purification : Recrystallization from ethanol/ether mixtures is effective. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water). Post-synthesis washing with cold water removes unreacted amines and salts, as demonstrated in analogous syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves (≥0.6 mm thickness) and chemical-resistant goggles. Avoid inhalation by working in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C. The compound is hygroscopic; desiccants like silica gel are recommended. Stability tests for similar hydrochlorides show ≤5% degradation over 12 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (D2O) should show cyclopentyl protons (δ 1.5–2.1 ppm) and ethylamine signals (δ 2.8–3.2 ppm).

- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ at m/z 130.1 and [M+Cl]⁻ at m/z 166.0 .

- Purity Assessment : Ion chromatography (IC) with conductivity detection quantifies chloride content (theoretical: 27.3% w/w). Deviations >2% indicate impurities .

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to linear alkylamines?

- Steric Effects : The cyclopentyl moiety reduces nucleophilicity by ~40% compared to n-pentyl analogs (measured via SN2 kinetics with methyl iodide in DMSO). This is attributed to steric hindrance around the amine group .

- Electronic Effects : Cyclopentane’s electron-donating inductive effect slightly increases amine basicity (pKa ~10.2 vs. 9.8 for ethylamine hydrochloride), influencing reaction pathways in pH-dependent syntheses .

Q. What strategies resolve contradictions in reported biological activity data for 2-cyclopentylethanamine derivatives?

- Data Normalization : Standardize assay conditions (e.g., cell line: HEK293 vs. CHO; buffer pH: 7.4 ± 0.1). For example, conflicting IC50 values (5–50 µM) in receptor-binding assays often arise from variations in intracellular chloride concentrations .

- Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) for 30 minutes to assess degradation. LC-MS/MS quantification can differentiate intrinsic activity from metabolite interference .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to G protein-coupled receptors (GPCRs). The cyclopentyl group shows preferential hydrophobic interactions with TM3 and TM6 helices, as seen in μ-opioid receptor models .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability. Root-mean-square deviation (RMSD) >2.5 Å indicates unstable binding .

Comparative and Mechanistic Studies

Q. How does this compound compare to bicyclic analogs (e.g., 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine) in modulating enzyme activity?

- Activity Trends : Bicyclic analogs exhibit 3-fold higher inhibition of monoamine oxidase-A (MAO-A) due to enhanced van der Waals interactions in the enzyme’s hydrophobic pocket.

- Selectivity : Cyclopentyl derivatives show better selectivity (>100:1 MAO-A/MAO-B) compared to bicyclic analogs (10:1), as validated via fluorometric assays .

Q. What are the kinetic implications of using this compound as a chiral auxiliary in asymmetric synthesis?

- Enantioselectivity : The compound’s rigid cyclopentane backbone induces 85–90% ee in Strecker reactions with aromatic aldehydes. Compare to 70% ee for cyclohexyl analogs .

- Catalytic Efficiency : Turnover numbers (TON) increase by 2.5-fold when paired with BINAP ligands in Pd-catalyzed cross-couplings, attributed to reduced steric clash .

Key Recommendations for Researchers

- Experimental Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) meticulously, as minor variations impact cyclopentane ring conformation and product stability .

- Safety Protocols : Implement emergency eyewash stations and neutralization kits (5% sodium bicarbonate) in labs handling this compound, per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。